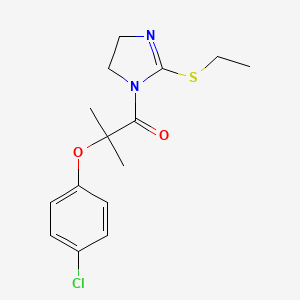

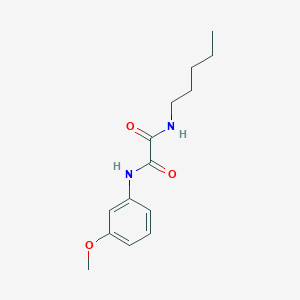

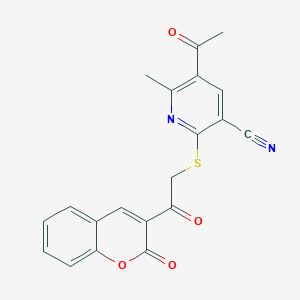

![molecular formula C16H11ClN4S B2991038 6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-05-6](/img/structure/B2991038.png)

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” is a chemical compound with the linear formula C18H15ClN4OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, so the buyer assumes responsibility to confirm product identity and/or purity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 3,6-diaryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines were designed, synthesized, and biologically evaluated as vinylogous CA-4 analogues . The synthesis involved a rigid [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold to fix the configuration of the (Z,E)-butadiene linker of A-ring and B-ring .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds has been analyzed in several studies . The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has been a focus of research, given their profound importance in drug design, discovery, and development .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds have been evaluated in various studies . For example, various 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives were designed and evaluated for their anticonvulsant activity against MES-induced seizures .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been reported . For example, it has a molecular weight of 370.863 .Aplicaciones Científicas De Investigación

Synthesis and Characterization : This compound falls within a broader class of chemicals known for their complex synthesis processes and significant potential in pharmaceutical applications. The synthesis and characterization of these compounds involve detailed analytical and spectral methods, providing foundational knowledge for further exploration of their biological activities (Holla et al., 2006).

Antimicrobial Activity : Several studies have synthesized derivatives of triazolothiadiazine and tested them for antimicrobial properties. These compounds have shown significant inhibition against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Purohit et al., 2011; Almajan et al., 2010).

Antitumor Activity : Research into the antitumor activity of triazolothiadiazine derivatives has shown that certain compounds exhibit moderate to excellent growth inhibition against a panel of sixty cancer cell lines. This suggests their utility in developing new anticancer therapies (Bhat et al., 2009).

Enzyme Inhibition : Specific derivatives have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), demonstrating the utility of these compounds in exploring new treatments for diseases modulated by PDE4 activity (Skoumbourdis et al., 2008).

Bcl-2-Targeted Anticancer Agents : Novel series of triazolothiadiazoles have been designed, synthesized, and evaluated for their anti-apoptotic Bcl-2-inhibitory activity, revealing some compounds with selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines. These findings suggest a promising direction for the development of targeted anticancer agents (Hamdy et al., 2021).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Mode of Action

It’s worth noting that the mechanism of the reaction is expected to follow one of the following pathways: route (i), which involved michael addition of the sulfhydryl group of the 4-amino-1,2,4-triazole-3-thione derivative to the α,β -unsaturated carbonyl compounds to form the intermediate thia -michael adducts, followed by condensation and dehydration due to the intramolecular nucleophilic attack of the amino group on the carbonyl carbon, or route (ii), which involves, firstly, the removal of a water molecule due to the condensation of the amino and carbonyl groups to form the intermediate aza -dienes, and then a subsequent intramolecular conjugate addition of the sulfhydryl group to produce triazolo-thiadiazepine .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid, originating from cell membrane phospholipids through the action of phospholipase a2 .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

Result of Action

Compounds with similar structures have been reported to exhibit several biological actions, including antibacterial, anticancer, antiviral, antiproliferative, analgesic, anti-inflammatory, and antioxidant properties .

Direcciones Futuras

The future directions for research on “6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” and similar compounds are promising . For example, the results of one study demonstrated that the designed scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors .

Análisis Bioquímico

Biochemical Properties

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can help manage blood sugar levels, making it a potential candidate for diabetes treatment. Additionally, the compound interacts with proteins involved in cell signaling pathways, modulating their function and impacting cellular responses.

Cellular Effects

The effects of this compound on various cell types and processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, its interaction with α-glucosidase involves binding to the enzyme’s active site, preventing substrate access and thus inhibiting its catalytic function . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo metabolic degradation, leading to the formation of inactive metabolites. Long-term exposure to this compound in vitro has been associated with sustained inhibition of target enzymes and prolonged cellular effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, toxic or adverse effects may occur, including cytotoxicity and organ damage . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolic breakdown . This interaction can lead to changes in metabolic flux and alterations in metabolite levels within the cell. The compound’s metabolism may produce active or inactive metabolites, influencing its overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . This localization influences its interaction with target biomolecules and its overall biological effects. For example, its presence in the nucleus allows it to modulate gene expression by interacting with nuclear proteins and transcription factors.

Propiedades

IUPAC Name |

6-(4-chlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMLGGZFKKGEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

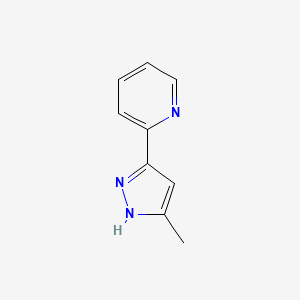

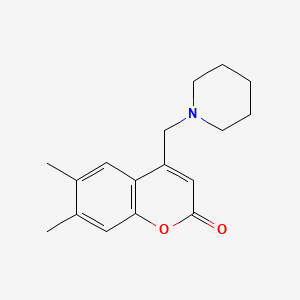

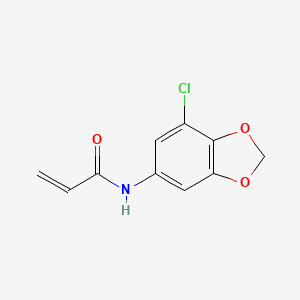

![(Z)-2-(furan-2-ylmethylene)-8-(2-(thiophen-2-yl)ethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2990958.png)

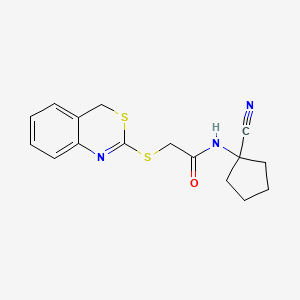

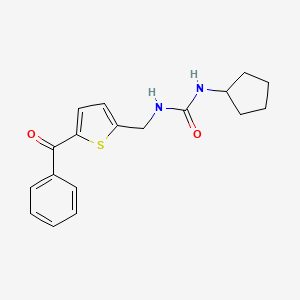

![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(2-phenylethyl)oxamide](/img/structure/B2990959.png)

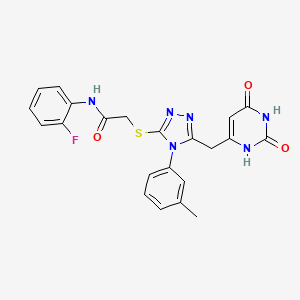

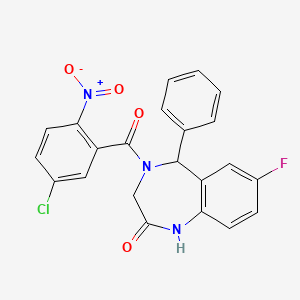

![8-(2-methoxyethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990966.png)

![N-{4-[(4-benzylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2990969.png)